Methyl (s)-3-amino-3-(4-isopropylphenyl)propanoate
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Overview
Description
Methyl (s)-3-amino-3-(4-isopropylphenyl)propanoate is an organic compound that belongs to the class of amino acid derivatives It is characterized by the presence of an amino group, an ester group, and an aromatic ring with an isopropyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (s)-3-amino-3-(4-isopropylphenyl)propanoate typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the appropriate starting material, which is often a substituted benzene derivative.
Amination: The introduction of the amino group is achieved through a nucleophilic substitution reaction. This can be done using reagents such as ammonia or amines under suitable conditions.
Esterification: The ester group is introduced by reacting the intermediate with methanol in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The key steps include:
Bulk Synthesis: Large quantities of starting materials are reacted in reactors under controlled conditions to ensure high yield and purity.
Catalysis: Catalysts are often used to enhance the reaction rates and selectivity.
Separation and Purification: Advanced separation techniques such as distillation, crystallization, and filtration are employed to isolate and purify the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl (s)-3-amino-3-(4-isopropylphenyl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in substitution reactions with electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles such as alkyl halides in the presence of a base.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted amino esters.
Scientific Research Applications
Methyl (s)-3-amino-3-(4-isopropylphenyl)propanoate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Material Science: It is utilized in the development of novel materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of Methyl (s)-3-amino-3-(4-isopropylphenyl)propanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(4-isopropylphenyl)propanoate: Similar structure but lacks the amino group.
Methyl 3-amino-3-phenylpropanoate: Similar structure but lacks the isopropyl substituent on the aromatic ring.
Uniqueness
Methyl (s)-3-amino-3-(4-isopropylphenyl)propanoate is unique due to the presence of both the amino group and the isopropyl-substituted aromatic ring. This combination imparts specific chemical and biological properties that are not observed in the similar compounds listed above.
Properties
Molecular Formula |
C13H19NO2 |
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Molecular Weight |
221.29 g/mol |
IUPAC Name |
methyl (3S)-3-amino-3-(4-propan-2-ylphenyl)propanoate |
InChI |
InChI=1S/C13H19NO2/c1-9(2)10-4-6-11(7-5-10)12(14)8-13(15)16-3/h4-7,9,12H,8,14H2,1-3H3/t12-/m0/s1 |
InChI Key |
LMGBGJYWZRQZMX-LBPRGKRZSA-N |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)[C@H](CC(=O)OC)N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(CC(=O)OC)N |
Origin of Product |
United States |
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